Organic Solvent Solubility: A Measurable Shift from Hydrophilic to Lipophilic Character
Peracetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin results in a complete reversal of its solubility profile. The target compound is practically insoluble in water but highly soluble in organic solvents such as chloroform and ethyl acetate. In contrast, its non-acetylated parent compound, linamarin, is freely soluble in water, cold alcohol, and hot acetone, but only slightly soluble in hot ethyl acetate, ether, benzene, and chloroform, and practically insoluble in petroleum ether [1][2].
| Evidence Dimension | Solubility Profile |
|---|---|
| Target Compound Data | Soluble in Chloroform and Ethyl Acetate |
| Comparator Or Baseline | Linamarin: Freely soluble in water, cold alcohol, hot acetone; slightly soluble in hot ethyl acetate, ether, benzene, chloroform; practically insoluble in petroleum ether [2] |
| Quantified Difference | Qualitative reversal of hydrophilicity/lipophilicity |
| Conditions | Room temperature, standard laboratory conditions |
Why This Matters
This property is essential for researchers requiring a hydrophobic cyanogenic glycoside derivative for organic-phase reactions, purifications, or for developing analytical methods like GC-MS that are incompatible with highly polar compounds.
- [1] Chembase. (n.d.). 2,3,4,6-Tetra-O-acetyl Linamarin. Retrieved from https://www.chembase.cn View Source
- [2] DrugFuture. (n.d.). Linamarin. Retrieved from http://www.drugfuture.com View Source
